2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
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Overview
Description
The compound “2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The pyran ring is substituted with a hydroxy group at the 5-position and a thiomethyl group at the 2-position, which is further substituted with a 4-fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyran ring, the introduction of the thiomethyl group, and the attachment of the 4-fluorophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyran ring, the thiomethyl group, and the 4-fluorophenyl group. The fluorine atom on the phenyl ring would likely have an impact on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence of the electron-withdrawing fluorine atom and the electron-donating thiomethyl group. The hydroxy group could potentially be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the hydroxy group could contribute to its solubility in polar solvents .Scientific Research Applications
- Biological Activity : It has been evaluated for its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
- Impact : Research on 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one contributes to expanding our knowledge of thiazole-based drug design .
- Lung Cancer Inhibition : Thiazole derivatives have shown promise as anticancer agents. For instance, Darbufelone (a thiazole compound) inhibits lung cancer cell growth .
- Relevance : Studying how chlorine substitution impacts the compound’s efficacy can inform strategies against drug-resistant pathogens .
- Suzuki–Miyaura Coupling : Investigate whether the compound participates in Suzuki–Miyaura cross-coupling reactions. This reaction is widely used for carbon–carbon bond formation .
Antibacterial Activity
Drug Discovery and Thiazole Derivatives
Anticancer Potential
Antimicrobial Drug Resistance
Transition Metal-Catalyzed Reactions
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMZFXUDUORRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=O)C(=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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